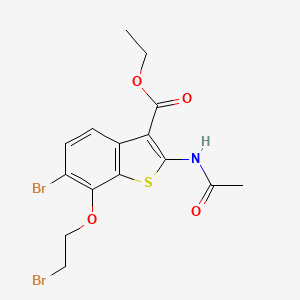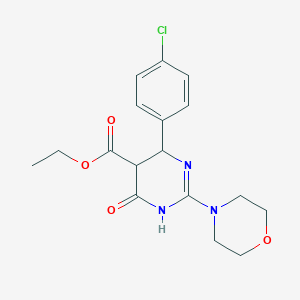
2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
説明
2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as PBTZ169, is a thiazole compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anti-tuberculosis drug.
作用機序
The exact mechanism of action of 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to target multiple pathways in the bacteria. It has been shown to inhibit the activity of enzymes involved in the synthesis of the bacterial cell wall, as well as disrupt the bacteria's ability to produce ATP, the energy source for cellular processes. 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to interfere with the bacteria's ability to maintain a stable pH, which is essential for its survival.
Biochemical and physiological effects:
2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have low toxicity in vitro, with no significant effects on human cell lines. In animal studies, 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. It has also been shown to have a long half-life in the body, suggesting that it may be effective as a once-daily treatment.
実験室実験の利点と制限
One advantage of using 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its potential as a new anti-tuberculosis drug. Its activity against drug-resistant strains of the bacteria makes it a promising candidate for further development. However, one limitation is the relatively low yield of the synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one. One area of focus could be on optimizing the synthesis method to increase the yield of the compound. Another area of research could be on the development of 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one derivatives with improved activity against tuberculosis. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one and its potential use in combination with other tuberculosis drugs.
科学的研究の応用
2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential as an anti-tuberculosis drug. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have activity against drug-resistant strains of the bacteria, making it a potential alternative to current tuberculosis treatments.
特性
IUPAC Name |
(5Z)-2-(4-phenylpiperazin-1-yl)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-2-16-28-20-11-7-6-8-18(20)17-21-22(27)24-23(29-21)26-14-12-25(13-15-26)19-9-4-3-5-10-19/h3-11,17H,2,12-16H2,1H3/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQPFZSKUEXGC-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-phenylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-(2,6-diethylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4758259.png)
![methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4758283.png)

![N-(2-isopropyl-6-methylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4758298.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4758299.png)

![3-(3,4-dimethoxyphenyl)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4758316.png)
![4-[2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazino]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4758319.png)
![6-(4-bromobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758325.png)

![N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4758330.png)
![1,3,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758347.png)
